molecular formula C13H18ClN3 B2839222 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride CAS No. 1353989-71-5

4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride

Cat. No.: B2839222
CAS No.: 1353989-71-5
M. Wt: 251.76
InChI Key: YEBBIILGGAFOKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, piperidine derivatives are often synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, which are crucial in drug design and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular formula of ‘4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride’ is C13H18ClN3 . The InChI code is 1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H .


Physical and Chemical Properties Analysis

The molecular weight of ‘this compound’ is 251.76 g/mol . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antiviral Activity

One significant application of this compound class is in the development of potent inhibitors against the Hepatitis C Virus (HCV). Research led by Xin-bei Jiang et al. (2020) has highlighted the discovery of a new 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold with significantly increased antiviral activity against HCV, demonstrating the compound's potential as a promising HCV entry inhibitor with potential for both single and combinational therapeutic uses (Xin-bei Jiang et al., 2020).

Anticancer Properties

In the realm of cancer research, compounds related to 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride have been explored for their potential as antineoplastic agents. A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients identifies key metabolic pathways and suggests the parent drug's predominance in human plasma, urine, and feces, indicating its stability and potential efficacy in treating CML (Aishen Gong et al., 2010).

Enzyme Inhibition

The synthesis of specific derivatives, such as cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, plays a crucial role in the development of protein kinase inhibitors, showcasing the compound's utility in designing inhibitors with potential industrial applications (B. Hao et al., 2011).

Neuropharmacology

Compounds structurally related to this compound have been investigated for their neuropharmacological applications, particularly as histamine H3 antagonists, demonstrating potent in vitro activity and potential in vivo efficacy for wakefulness at low doses (C. Dvorak et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, ‘4-(Piperidin-4-yl)benzonitrile hydrochloride’, indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

Future Directions

While specific future directions for ‘4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride’ were not found in the search results, piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

4-[(piperidin-3-ylamino)methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c14-8-11-3-5-12(6-4-11)9-16-13-2-1-7-15-10-13;/h3-6,13,15-16H,1-2,7,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBBIILGGAFOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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